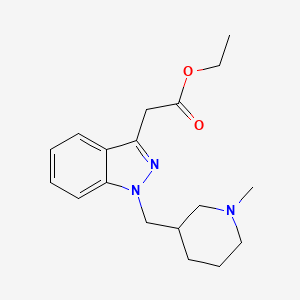

Ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate

Description

Properties

Molecular Formula |

C18H25N3O2 |

|---|---|

Molecular Weight |

315.4 g/mol |

IUPAC Name |

ethyl 2-[1-[(1-methylpiperidin-3-yl)methyl]indazol-3-yl]acetate |

InChI |

InChI=1S/C18H25N3O2/c1-3-23-18(22)11-16-15-8-4-5-9-17(15)21(19-16)13-14-7-6-10-20(2)12-14/h4-5,8-9,14H,3,6-7,10-13H2,1-2H3 |

InChI Key |

KTVMEMDWFSFQIH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=NN(C2=CC=CC=C21)CC3CCCN(C3)C |

Origin of Product |

United States |

Preparation Methods

Indazole Core Synthesis and Functionalization

The indazole ring is typically synthesized or procured as a starting material. Functionalization at the 3-position with an acetyl or ester group is achieved through alkylation or condensation reactions. For example, ethyl bromoacetate can be used to introduce the ethyl acetate moiety via nucleophilic substitution or alkylation of the indazole nitrogen or carbon positions.

Introduction of the (1-Methylpiperidin-3-yl)methyl Group

The N-1 position of the indazole is alkylated with a (1-methylpiperidin-3-yl)methyl moiety. This is commonly achieved via reductive amination or nucleophilic substitution reactions:

- Reductive amination : The indazole nitrogen reacts with an aldehyde or ketone derivative of the piperidine moiety, followed by reduction to form the desired N-substituted product.

- Alkylation : The indazole nitrogen is alkylated with a suitable halide derivative of the piperidine fragment.

The piperidine unit is often introduced as 1-methylpiperidin-3-ylmethyl halide or aldehyde, which is reacted under controlled conditions to ensure selective substitution.

Esterification and Final Assembly

The ethyl ester function is introduced or maintained throughout the synthesis. In some routes, esterification is performed at the final stage to avoid hydrolysis or side reactions. Reagents like ethyl bromoacetate or ethyl chloroacetate are used for esterification or alkylation steps.

Representative Synthetic Route (Based on Literature Analysis)

| Step | Reaction Description | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | Preparation of 3-indazolylacetate intermediate | Ethyl bromoacetate, base (e.g., K2CO3), solvent (DMF) | Alkylation at 3-position |

| 2 | Synthesis of (1-methylpiperidin-3-yl)methyl halide or aldehyde | Standard organic synthesis | Preparation of alkylating agent |

| 3 | N-1 Alkylation of indazole with piperidine derivative | Reductive amination or nucleophilic substitution, reducing agent (NaBH3CN), solvent (MeOH or EtOH) | Controlled temperature, inert atmosphere |

| 4 | Purification and isolation | Chromatography, recrystallization | Ensures high purity |

This general scheme aligns with synthetic methodologies used for similar indazole derivatives and is supported by data from medicinal chemistry research on related compounds.

Experimental Conditions and Optimization

- Solvents : Commonly used solvents include dichloromethane, dimethylformamide, ethanol, and ethyl acetate.

- Bases : Potassium carbonate or sodium carbonate are typical bases for alkylation steps.

- Temperature : Reactions are often carried out at moderate temperatures (20–100°C), with some steps requiring reflux or cooling to sub-zero temperatures for selectivity.

- Catalysts : Copper (I) salts (e.g., copper iodide) may be used in coupling reactions involving indazole derivatives.

- Monitoring : Reaction progress is monitored by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).

Analytical Data and Purity

The final compound is characterized by:

- Molecular formula: C18H25N3O2

- Molecular weight: 315.4 g/mol

- Purity: Typically >99% by HPLC

- Structural confirmation: NMR, mass spectrometry, and elemental analysis

Summary Table of Key Preparation Parameters

| Parameter | Typical Value/Condition |

|---|---|

| Starting material | Indazole or substituted indazole |

| Alkylating agent | Ethyl bromoacetate, piperidine derivative halide or aldehyde |

| Base | K2CO3, Na2CO3 |

| Solvent | DMF, DCM, EtOH, MeOH |

| Temperature | 20–100 °C (varies by step) |

| Catalyst | Cu(I) salts (for coupling steps) |

| Reaction time | Several hours to overnight |

| Purification method | Chromatography, recrystallization |

| Analytical techniques | HPLC, NMR, MS |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, sulfonates, and organometallic reagents.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate is a chemical compound with the molecular formula C18H25N3O2 and a molecular weight of 315.41000 . It has a PubChem CID of 1347611 .

Chemical Properties

- Molecular Formula: C18H25N3O2

- Molecular Weight: 315.41000

- Exact Mass: 315.19500

- PSA: 47.36000

- LogP: 2.42160

Potential Applications

While specific applications for this compound are not detailed in the provided search results, the broader search does highlight methodologies and considerations relevant to scientific research and drug development.

- Participatory Research Methods: Participatory research methods, like the SEED Method, can be used to develop research questions and strategies, which involve multiple groups of patient and stakeholder participants in the research team .

- Antagonist Development: Systematic studies of structure-activity relationships can lead to the development of first-in-class antagonists .

- Data Descriptors: When publishing research datasets, it is important to provide detailed descriptions of the research datasets, focusing on helping others reuse data . The methods section in data descriptors should describe any steps or procedures used in producing the data, including full descriptions of the experimental design, data acquisition, and any computational processing .

Mechanism of Action

The mechanism of action of Ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

Ethyl 2-(1H-indazol-3-yl)acetate (CAS 53541-18-7)

- Key Differences : Lacks the (1-methylpiperidin-3-yl)methyl substituent at N1.

- Impact : The absence of the piperidine group reduces molecular weight (MW: ~277.3 vs. ~371.5 for the target compound) and likely decreases solubility in aqueous media. This simpler analog may serve as an intermediate in synthesizing more complex derivatives .

2-(5-Chloro-1H-indazol-3-yl)acetic acid (CAS 27328-68-3)

- Key Differences : Chlorine substitution at the indazole 5-position and a carboxylic acid group instead of an ethyl ester.

- Impact : The electron-withdrawing chlorine may enhance metabolic stability but reduce cell permeability. The carboxylic acid group increases polarity, making it less suitable for blood-brain barrier penetration compared to the ester-containing target compound .

2-{[1-(Cyclohexylmethyl)-1H-indazol-3-yl]formamido}-3,3-dimethylbutanamide

- Key Differences : Cyclohexylmethyl substituent at N1 and a formamido-butanamide side chain.

- Impact: The bulky cyclohexyl group may hinder target binding compared to the more compact 1-methylpiperidine in the target compound.

Functional Group Variations

Methyl 2-(1H-indazol-3-yl)acetate (CAS 131666-74-5)

- Key Differences : Methyl ester instead of ethyl ester.

- However, the ethyl ester in the target compound may offer better lipid solubility and prolonged half-life .

4-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-3-yl)benzoic acid

- Key Differences : SEM-protected indazole nitrogen and a benzoic acid substituent.

- Impact : The SEM group is a temporary protecting group, unlike the stable 1-methylpiperidine in the target compound. The benzoic acid moiety introduces acidity (pKa ~4.2), limiting passive diffusion across membranes compared to the neutral ester .

Pharmacological and Physicochemical Properties

Biological Activity

Ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate, also known by its CAS number 1312785-98-0, is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, biological evaluation, and molecular modeling studies related to this compound, highlighting its mechanisms of action, efficacy, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 315.41 g/mol. The compound features a complex structure that includes an indazole moiety and a piperidine group, which are known to contribute to various biological activities.

Synthesis

Synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthesis pathway includes the formation of the indazole ring followed by the introduction of the piperidine moiety through alkylation reactions. Detailed synthetic methodologies can be found in relevant literature .

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance:

- Cytotoxicity : In vitro assays have shown that derivatives containing indazole structures can inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged from 2.43 to 14.65 μM .

- Mechanism of Action : These compounds often act as microtubule-destabilizing agents, which is critical in disrupting cancer cell division. Specific studies indicated that certain derivatives could enhance caspase activity, promoting apoptosis in cancer cells .

Other Biological Activities

In addition to anticancer effects, the compound may exhibit other pharmacological properties:

- Anti-inflammatory Activity : Similar indazole derivatives have been reported to possess anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Molecular Modeling Studies

Molecular docking studies suggest that this compound can effectively bind to key targets involved in cancer progression. These studies predict favorable binding affinities comparable to established drugs, indicating its potential as a lead compound for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via a multi-step procedure involving amide coupling and cyclization. For example, analogous indazole derivatives are synthesized by reacting activated carboxylic acids (e.g., 2,3-dihydrobenzo[b][1,4]dioxin-2-carboxylic acid) with dichloromethane and oxalyl chloride to form acyl chlorides, followed by nucleophilic substitution . Key parameters include temperature control (e.g., ice bath for exothermic steps), solvent selection (e.g., dichloromethane with catalytic DMF), and stoichiometric ratios. Yield optimization often requires iterative adjustments of reaction time and purification via column chromatography.

Q. How can the crystal structure of this compound be determined using X-ray crystallography?

- Methodology : Employ the SHELX suite (e.g., SHELXL for refinement) for small-molecule crystallography. Key steps include:

- Growing single crystals via slow evaporation in a solvent system (e.g., ethanol/water).

- Collecting diffraction data using a synchrotron or in-house diffractometer.

- Solving the phase problem via direct methods (SHELXS/SHELXD) and refining with SHELXL .

- Validate structural parameters (e.g., bond lengths, angles) against the Cambridge Structural Database.

Q. What analytical techniques are critical for confirming purity and structural integrity?

- Methodology :

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients and ESI-MS detection to identify impurities (e.g., unreacted intermediates) .

- NMR Spectroscopy : Assign peaks via , , and 2D experiments (COSY, HSQC) to verify substituent positions on the indazole and piperidine rings.

- Elemental Analysis : Confirm empirical formula consistency (e.g., C, H, N content within ±0.4% of theoretical values).

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for analogs of this compound in medicinal chemistry?

- Methodology :

- Synthesize analogs with modifications to the indazole core (e.g., halogenation at C-5) or piperidine substituents (e.g., replacing 1-methyl with cyclopropyl groups).

- Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with steric/electronic properties using computational tools (e.g., molecular docking with AutoDock Vina).

- Reference: Similar SAR strategies are applied to capsid inhibitors like lenacapavir, where substituents on the indazole ring modulate binding affinity .

Q. What computational methods are suitable for predicting the compound’s stability under physiological conditions?

- Methodology :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to estimate hydrolysis rates of the ester moiety.

- Simulate metabolic pathways using software like Schrödinger’s MetaSite to predict CYP450-mediated oxidation sites.

- Validate predictions with accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and LC-MS degradation profiling .

Q. How can impurities be identified and quantified during scale-up synthesis?

- Methodology :

- Use preparative HPLC to isolate impurities (>95% purity) and characterize via high-resolution MS and -NMR.

- Develop a validated UPLC method with a QDa detector for trace-level quantification (LOQ < 0.05%).

- Reference: Impurity profiling for axitinib analogs involves similar workflows, focusing on thioether and carboxamide derivatives .

Q. What strategies mitigate racemization during stereospecific synthesis of the 1-methylpiperidin-3-yl moiety?

- Methodology :

- Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to control stereochemistry.

- Monitor enantiomeric excess (ee) via chiral HPLC with amylose-based columns.

- Reference: Stereochemical control in piperidine derivatives is critical for optimizing pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.